molecular formula C20H18ClFN2O2S B2686892 2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole CAS No. 1797217-38-9

2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole

Cat. No.: B2686892
CAS No.: 1797217-38-9
M. Wt: 404.88
InChI Key: PLAICHAKVMHSMW-UHFFFAOYSA-N
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Description

2-{[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole (CAS 1797217-38-9) is a piperidine-based benzothiazole derivative supplied for life science research. This compound features a benzothiazole core linked to a chlorinated and fluorinated benzoyl-piperidine group, a structural motif shared with compounds investigated for therapeutic potential in neurological conditions . The benzothiazole scaffold is extensively explored in medicinal chemistry and is reported to possess significant biological activity, including anticancer properties . Researchers value this structural class for developing novel agents, with structure-activity relationship (SAR) studies providing a framework for drug discovery and design . Available from suppliers like Life Chemicals, this product is offered in various quantities for research applications . This chemical is intended for laboratory research purposes only and is not classified as a drug or approved for any human or veterinary use.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yloxymethyl)piperidin-1-yl]-(2-chloro-6-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O2S/c21-14-4-3-5-15(22)18(14)19(25)24-10-8-13(9-11-24)12-26-20-23-16-6-1-2-7-17(16)27-20/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAICHAKVMHSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC3=CC=CC=C3S2)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole typically involves multiple steps. One common method involves the reaction of 2-chloro-6-fluorobenzoyl chloride with piperidine to form an intermediate, which is then reacted with 2-mercaptobenzothiazole under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorofluorobenzoyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to 2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole exhibit significant antibacterial properties. A study conducted on related benzothiazole derivatives demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Klebsiella pneumoniae . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Antifungal Properties

The compound has also shown promise as an antifungal agent. A review highlighted the efficacy of benzothiazole derivatives against various pathogenic fungi. In vitro studies revealed that these compounds could inhibit the growth of Candida albicans and other filamentous fungi . The antifungal activity is attributed to their ability to interfere with fungal cell membrane integrity.

Anti-inflammatory Effects

In addition to its antibacterial and antifungal properties, the compound is being investigated for its anti-inflammatory effects. Research on related thiazole derivatives has indicated their potential as selective cyclooxygenase-2 (COX-2) inhibitors, which are crucial in managing inflammation-related diseases . The anti-inflammatory activity is believed to stem from the inhibition of prostaglandin synthesis.

Case Study 1: Synthesis and Evaluation of Antibacterial Activity

A study synthesized various derivatives of benzothiazole and tested their antibacterial properties using standard microbiological methods. The results showed that certain modifications to the benzothiazole structure significantly enhanced antibacterial activity, particularly against resistant strains of bacteria .

CompoundActivity AgainstMechanism
Compound AS. aureusDisruption of cell wall
Compound BK. pneumoniaeInhibition of protein synthesis
Compound CC. albicansMembrane integrity disruption

Case Study 2: Antifungal Screening

Another research focused on the antifungal potential of benzothiazole derivatives. The study involved screening several compounds against a panel of fungi, revealing that some derivatives exhibited potent antifungal activity comparable to established antifungal agents .

CompoundFungi TestedResult
Compound DC. albicansEffective at low concentrations
Compound EA. fumigatusModerate activity observed

Mechanism of Action

The mechanism of action of 2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Piperidine-Linked Heterocycles

  • DMPI (3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) :
    • Both compounds share a piperidine scaffold but substitute the benzothiazole with indole or pyridine rings.
    • Biological Activity : DMPI and CDFII exhibit synergistic activity with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that piperidine-linked heterocycles enhance membrane permeability or disrupt efflux pumps .
    • Key Difference : The target compound’s benzothiazole core may offer improved π-π stacking interactions with aromatic residues in enzyme active sites compared to indole derivatives.

Benzothiazole-Triazole Hybrids

  • Compound 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide): Features a benzothiazole-triazole-acetamide scaffold. Physicochemical Data: Melting point = 198–200°C; IR (KBr): 3320 (N–H), 1680 (C=O) cm⁻¹; ¹H NMR (DMSO-d₆): δ 8.50 (s, 1H, triazole), 7.85–6.90 (m, aromatic protons) .

Halogenated Benzoyl Derivatives

5-Bromo-2-chloro-benzoyl chloride

  • A precursor in synthesizing halogenated aromatic compounds.
  • Reactivity : The electron-withdrawing chloro and bromo substituents enhance electrophilicity, facilitating nucleophilic acyl substitutions.
  • Contrast : The target compound’s 2-chloro-6-fluoro substitution pattern may reduce steric hindrance compared to bulkier bromo groups, improving binding to hydrophobic enzyme pockets .

Pharmacokinetic and Binding Comparisons

Property Target Compound Compound 9c DMPI
Core Structure Benzothiazole-piperidine Benzimidazole-triazole-thiazole Indole-piperidine
Halogenation 2-Cl, 6-F 4-Br (on thiazole) 2-Cl (on phenyl)
Melting Point (°C) Not reported 198–200 175–178 (DMPI)
Key Functional Groups Methoxy, benzoyl Acetamide, triazole Methyl, pyridinyl
Biological Target Hypothesized: enzymes (e.g., kinases) Docking with α-glucosidase MRSA membrane synergism

Molecular Docking Insights

  • Compound 9c : Docked into α-glucosidase with a binding energy of −9.2 kcal/mol, forming hydrogen bonds with Asp349 and hydrophobic interactions with Phe314 .
  • Inference : The target compound’s benzothiazole and methoxy groups may similarly engage aromatic residues, while the 2-chloro-6-fluorobenzoyl group could enhance hydrophobic anchoring.

Biological Activity

The compound 2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClFN3O3C_{18}H_{19}ClFN_3O_3 with a molecular weight of approximately 379.82 g/mol. The structural components include a benzothiazole core, a piperidine moiety, and a chloro-fluorobenzoyl substituent, contributing to its biological properties.

Synthesis

The synthesis of benzothiazole derivatives often involves multi-step reactions starting from readily available precursors. For the specific compound , methods typically include:

  • Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving thiourea and appropriate aromatic aldehydes.
  • Substitution Reactions : The introduction of the piperidine and chloro-fluorobenzoyl groups is performed through nucleophilic substitution or coupling reactions.

Biological Activity

Recent studies have highlighted various biological activities associated with benzothiazole derivatives, including anticancer, anti-inflammatory, and neuroprotective effects.

Anticancer Activity

Benzothiazole compounds have shown significant anticancer properties in various cell lines. For example:

  • A study demonstrated that derivatives with modifications on the benzothiazole nucleus exhibited potent inhibitory effects on the proliferation of cancer cells such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The active compound B7 was noted for its ability to induce apoptosis and inhibit cell migration at low concentrations (1-4 µM) .

Anti-inflammatory Effects

Benzothiazoles are also recognized for their anti-inflammatory properties. Research indicates that certain derivatives can significantly reduce the levels of pro-inflammatory cytokines like IL-6 and TNF-α in vitro. These findings suggest potential applications in treating inflammatory diseases .

Neuroprotective Activity

The neuroprotective effects of benzothiazole derivatives are being explored, with some compounds demonstrating efficacy in models of neurodegenerative diseases. Their ability to cross the blood-brain barrier makes them suitable candidates for further investigation .

Case Studies

Several case studies have been documented that explore the biological effects of benzothiazole derivatives:

  • Study on Compound B7 : This compound was synthesized and evaluated for its anticancer activity against various human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
  • Neuroprotection Study : Compounds derived from benzothiazole were tested for their ability to protect neuronal cells from oxidative stress-induced damage, revealing significant protective effects .
  • Inflammation Model : In a model of acute inflammation, specific benzothiazole derivatives were shown to reduce edema and inflammatory cell infiltration significantly .

Data Table: Biological Activities of Benzothiazole Derivatives

CompoundBiological ActivityCell Line/ModelConcentrationEffect
B7AnticancerA4311-4 µMInduces apoptosis, inhibits migration
Compound 5gAnti-inflammatoryIn vitro modelVariesReduces IL-6 and TNF-α levels
Compound XNeuroprotectiveNeuronal cellsVariesProtects against oxidative stress

Q & A

Q. What are the validated synthetic routes for 2-{[1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl]methoxy}-1,3-benzothiazole, and how are key intermediates characterized?

Methodological Answer : The synthesis typically involves multi-step reactions:

Piperidine functionalization : The piperidine ring is acylated with 2-chloro-6-fluorobenzoyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane) to form the benzoyl-piperidine intermediate.

Methoxy-benzothiazole coupling : The benzothiazole core is functionalized via nucleophilic substitution or Mitsunobu reaction using the hydroxylated piperidine intermediate.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure purity (>95% by HPLC).
Characterization :

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity (e.g., absence of unreacted piperidine protons at δ 3.0–3.5 ppm).
  • X-ray crystallography (if crystalline) resolves stereochemistry, as seen in analogous benzothiazole derivatives .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 445.0824).

Q. What spectroscopic and computational techniques are critical for confirming the compound’s structural integrity?

Methodological Answer :

  • FT-IR : Confirms carbonyl (C=O, ~1680 cm1^{-1}) and benzothiazole (C-S, ~680 cm1^{-1}) groups.
  • NMR : 19^{19}F NMR detects fluorine environments (e.g., para-fluorine in the benzoyl group at δ -110 ppm).
  • SC-XRD (Single-Crystal X-ray Diffraction) : Resolves π-stacking interactions between benzothiazole and aryl groups, as observed in similar compounds .
  • DFT calculations : Optimize geometry (B3LYP/6-31G*) and predict vibrational frequencies to cross-validate experimental IR data .

Q. How are reaction by-products and impurities identified and mitigated during synthesis?

Methodological Answer :

  • TLC/HPLC monitoring : Regular checks using silica TLC (visualized under UV) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) detect intermediates/by-products.
  • Mass-guided purification : Prep-HPLC isolates impurities (e.g., unreacted benzothiazole precursor or over-acylated products).
  • Elemental analysis : Validates stoichiometry (e.g., C: 58.2%, H: 4.3%, N: 7.8% vs. theoretical values) .

Advanced Research Questions

Q. How does the 2-chloro-6-fluorobenzoyl substituent influence the compound’s bioactivity compared to other aryl groups?

Methodological Answer : A structure-activity relationship (SAR) study can be designed:

Analog synthesis : Replace the 2-chloro-6-fluorobenzoyl group with electron-deficient (e.g., nitro) or electron-rich (e.g., methoxy) aryl groups.

Biological assays : Test analogs for target binding (e.g., kinase inhibition via fluorescence polarization) or cellular activity (e.g., IC50_{50} in cancer cell lines).

Data analysis :

  • Electron-withdrawing groups (e.g., Cl/F) enhance binding to hydrophobic pockets (e.g., ATP-binding sites).
  • Steric effects : Bulky substituents may reduce solubility but improve selectivity.
    Example: A fluoro-naphthoyl analog showed 3-fold higher potency in kinase assays than the chloro-fluoro variant .

Q. What strategies resolve contradictions in biological data across different assay platforms?

Methodological Answer :

  • Orthogonal assays : Validate cytotoxicity (MTT assay) alongside target-specific activity (e.g., enzymatic inhibition).
  • Solubility checks : Use dynamic light scattering (DLS) to confirm compound aggregation, which may cause false positives in cell-based assays.
  • Metabolic stability : Incubate with liver microsomes; poor stability (e.g., t1/2_{1/2} < 30 min) may explain discrepant in vivo vs. in vitro results .

Q. How can molecular docking and MD simulations predict binding modes to biological targets?

Methodological Answer :

Target selection : Identify homologous proteins (e.g., PDB: 3ERT for kinase targets).

Docking (AutoDock Vina) : Score poses using the benzothiazole core as an anchor. The chloro-fluoro group may occupy a hydrophobic subpocket.

MD simulations (GROMACS) : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å).

  • Key interactions : Hydrogen bonds with catalytic lysine or π-π stacking with tyrosine residues.
    Example: A benzothiazole-docked pose showed stable interaction with EGFR’s hinge region (ΔG = -9.2 kcal/mol) .

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